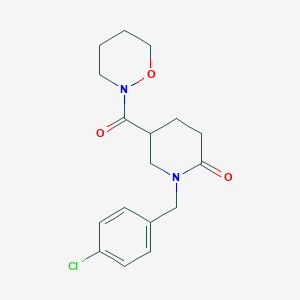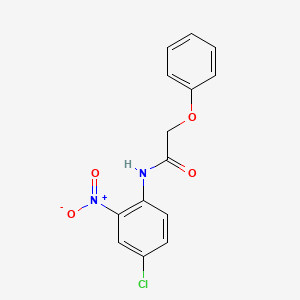
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide (NCPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NCPA is a yellow crystalline solid that is soluble in organic solvents. It has been studied for its potential use as a pesticide, herbicide, and antifungal agent. In addition, NCPA has been investigated for its potential therapeutic properties, including its ability to inhibit cancer cell growth.
作用机制
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is not fully understood, but studies have suggested that it may act by inhibiting key enzymes or pathways involved in cell growth and proliferation. In cancer cells, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to inhibit the activity of proteins involved in cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to cause liver and kidney damage at high doses. However, at lower doses, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been shown to be relatively safe and well-tolerated.
实验室实验的优点和局限性
One of the main advantages of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is its potent activity against a wide range of pests and pathogens, making it a promising candidate for use in crop protection. In addition, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide exhibits potent anticancer activity, making it a potential candidate for use in cancer therapy. However, one of the main limitations of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide. One area of research is the development of more efficient and cost-effective synthesis methods for N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide. In addition, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide and its potential applications in various scientific fields. Finally, more studies are needed to evaluate the safety and toxicity of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide, particularly at lower doses.
合成方法
The synthesis of N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide involves the reaction of 4-chloro-2-nitroaniline with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or ethyl acetate. The resulting product is purified by recrystallization to obtain pure N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide.
科学研究应用
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been extensively studied for its potential applications in various scientific fields. In the field of agriculture, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been investigated as a potential pesticide, herbicide, and antifungal agent. Studies have shown that N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide exhibits potent activity against a wide range of pests and pathogens, making it a promising candidate for use in crop protection.
In the field of medicine, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been investigated for its potential therapeutic properties. Studies have shown that N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide exhibits potent anticancer activity, with the ability to inhibit the growth of various cancer cell lines. In addition, N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide has been studied for its potential use in the treatment of fungal infections.
属性
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-6-7-12(13(8-10)17(19)20)16-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMQVFXEDROBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035414.png)
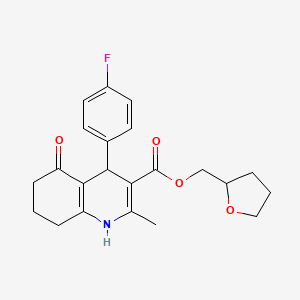
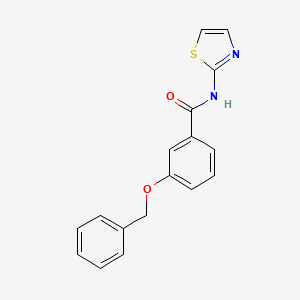
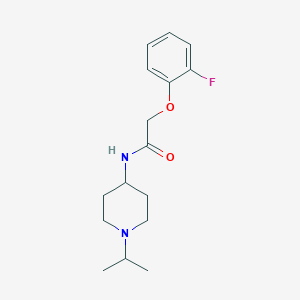

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)
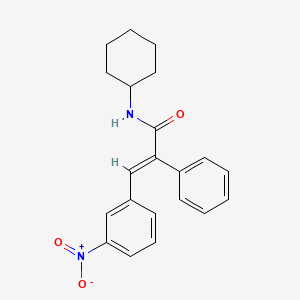
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)
![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)
